

An In-Depth Technical Guide to 1-Cyclopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclopropylpiperazine dihydrochloride

Cat. No.: B165461

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylpiperazine dihydrochloride is a piperazine derivative of significant interest in medicinal chemistry and drug development. Its rigid cyclopropyl group and the basic piperazine scaffold make it a valuable building block for the synthesis of novel compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and characterization, with a focus on presenting quantitative data and detailed experimental protocols.

Molecular Structure and Chemical Properties

1-Cyclopropylpiperazine dihydrochloride, with the CAS number 373608-42-5, is the dihydrochloric acid salt of 1-(cyclopropylmethyl)piperazine. The presence of two hydrochloride moieties protonates the nitrogen atoms of the piperazine ring, enhancing its solubility in aqueous media.

The key chemical and physical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Chemical Name	1-(Cyclopropylmethyl)piperazine dihydrochloride	
CAS Number	373608-42-5	[1]
Molecular Formula	C ₈ H ₁₈ Cl ₂ N ₂	[1]
Molecular Weight	213.15 g/mol	[1]
Appearance	Solid	[1]
Purity	Typically >97%	

Synthesis of 1-Cyclopropylpiperazine Dihydrochloride

The synthesis of **1-cyclopropylpiperazine dihydrochloride** is typically achieved through the deprotection of a protected piperazine derivative. A common precursor is N-Boc-4-(cyclopropylmethyl)piperazine. The Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions, and the resulting free base is subsequently converted to the dihydrochloride salt.

Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)piperazine from N-Boc-4-(cyclopropylmethyl)piperazine

This protocol describes the synthesis of the free base, which is the immediate precursor to the dihydrochloride salt.

Materials:

- N-Boc-4-(cyclopropylmethyl)piperazine
- Isopropanol or Methanol

- Concentrated Hydrochloric Acid
- 5 M Sodium Hydroxide solution
- Dichloromethane
- Saturated Sodium Chloride solution

Procedure:

- In a four-necked flask equipped with a mechanical stirrer and a thermometer, dissolve N-Boc-4-(cyclopropylmethyl)piperazine (e.g., 2.00 kg, 8.32 mol) in isopropanol (e.g., 5 kg).[2]
- Heat the solution to 40-50 °C.[2]
- Slowly add concentrated hydrochloric acid (e.g., 2.04 kg, 20.80 mol) dropwise, maintaining the temperature between 40 °C and 50 °C.[2]
- After the addition is complete, continue stirring the reaction mixture at 40-50 °C for 4 hours. [2]
- Upon completion of the reaction, concentrate the solution under reduced pressure to remove most of the isopropanol.[2]
- Cool the residue to 0 °C.[2]
- Adjust the pH of the residue to 10-11 with a 5 M aqueous sodium hydroxide solution.[2]
- Extract the product with dichloromethane (e.g., 3 x 5 L).[2]
- Combine the organic phases and wash with saturated aqueous sodium chloride solution (e.g., 5 kg).[2]
- The resulting organic phase contains the 1-(cyclopropylmethyl)piperazine free base.[2]

Experimental Protocol: Formation of 1-Cyclopropylpiperazine Dihydrochloride

Materials:

- 1-(Cyclopropylmethyl)piperazine (from the previous step)
- Absolute Ethanol
- Dry Hydrogen Chloride gas or Ethanolic HCl

Procedure:

- Dissolve the crude 1-(cyclopropylmethyl)piperazine in absolute ethanol.
- Cool the solution in an ice bath.
- Bubble dry hydrogen chloride gas through the solution or add a saturated solution of hydrogen chloride in absolute ethanol until precipitation is complete.
- Collect the precipitated white solid of **1-cyclopropylpiperazine dihydrochloride** by suction filtration.
- Wash the solid with cold, dry diethyl ether or another suitable non-polar solvent.
- Dry the product under vacuum to yield pure **1-cyclopropylpiperazine dihydrochloride**.

Spectroscopic Characterization

Detailed spectroscopic data for **1-cyclopropylpiperazine dihydrochloride** is not readily available in the public domain. However, based on the known structure and data from the free base and similar compounds, the expected spectral characteristics are outlined below. Researchers should perform their own analytical characterization for confirmation.

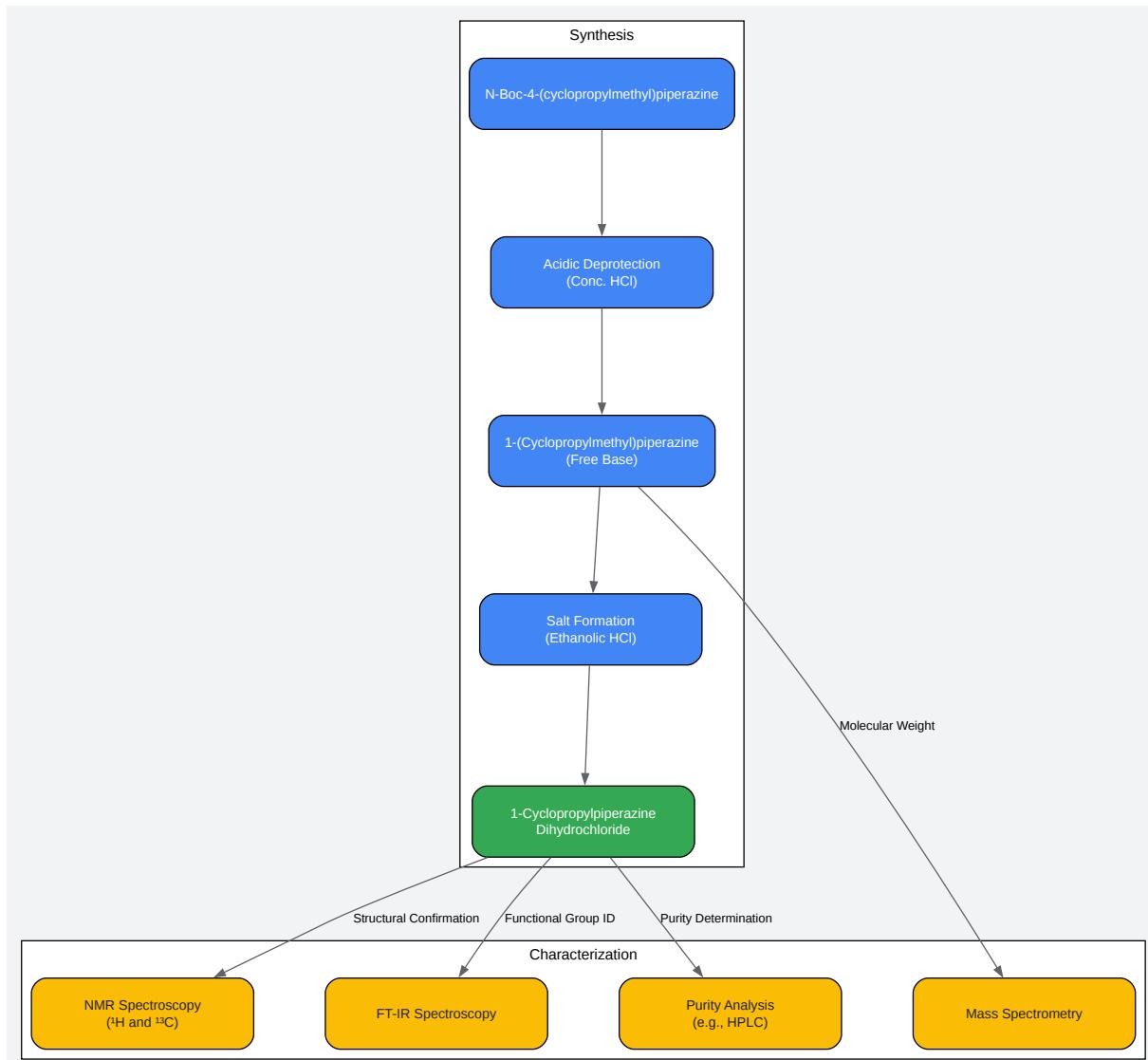
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons, the methyl proton on the cyclopropyl ring, and the piperazine ring protons. Due to the protonation of the piperazine nitrogens, the chemical shifts of the adjacent methylene protons will be shifted downfield compared to the free base.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclopropyl group and the piperazine ring. The carbon atoms attached to the protonated nitrogens will also experience a downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of **1-cyclopropylpiperazine dihydrochloride** is expected to exhibit characteristic absorption bands. Key expected peaks include:

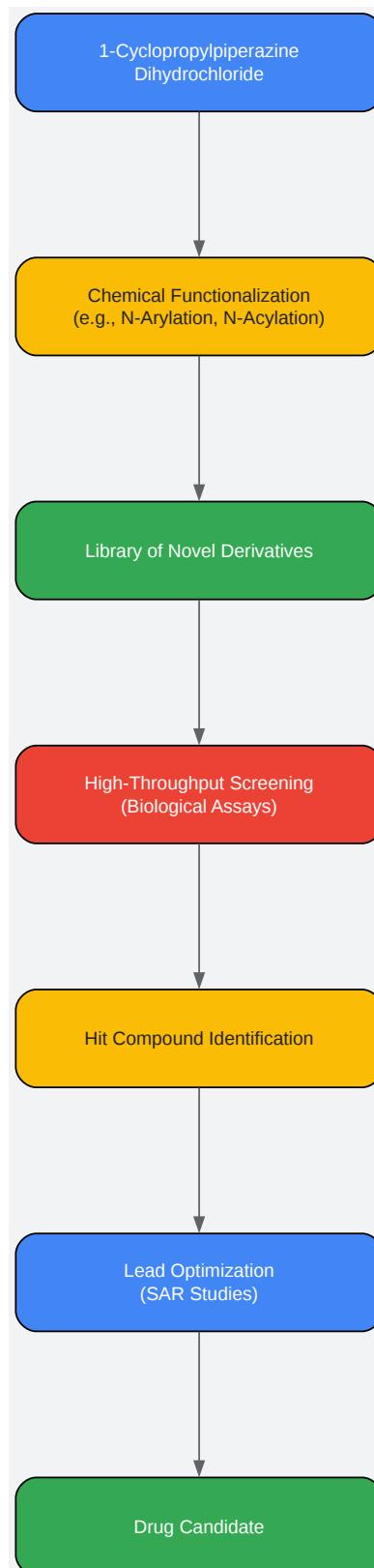

- N-H stretching: A broad band in the region of 2500-3000 cm⁻¹ due to the ammonium salts.
- C-H stretching: Peaks around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the piperazine and cyclopropyl groups.
- N-H bending: Absorption around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of **1-cyclopropylpiperazine dihydrochloride** would typically be performed on the free base. The expected molecular ion peak [M]⁺ for the free base (C₈H₁₆N₂) would be at m/z 140.13. Fragmentation patterns would likely involve the loss of the cyclopropylmethyl group or cleavage of the piperazine ring.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.


[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow.

Signaling Pathways and Applications

1-Cyclopropylpiperazine dihydrochloride serves as a key intermediate in the synthesis of various pharmacologically active molecules. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), acting on receptors such as dopamine and serotonin. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability and binding affinity.

The general pathway for its application in drug discovery is outlined below.

[Click to download full resolution via product page](#)

Caption: Drug Discovery Application Pathway.

Conclusion

1-Cyclopropylpiperazine dihydrochloride is a versatile and valuable building block for the development of new chemical entities. This guide has provided a detailed overview of its chemical properties, a plausible synthesis pathway with experimental protocols, and an outline for its characterization. The provided workflows offer a clear visual representation of the synthesis and its application in drug discovery. Researchers and scientists can utilize this information as a foundation for their work in developing novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Cyclopropylpiperazine Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165461#1-cyclopropylpiperazine-dihydrochloride-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com